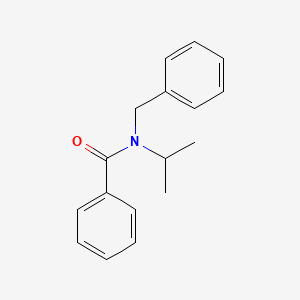![molecular formula C15H10O6 B5561438 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)
5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a chemical compound with the molecular formula C15H10O6 . It has an average mass of 286.236 Da and a monoisotopic mass of 286.047729 Da .
Synthesis Analysis
The synthesis of a similar compound, 5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one, has been reported . The starting material for the synthesis was ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate . This was obtained by reacting ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The compound was then hydrolyzed using sodium hydroxide to obtain another intermediate . The final compound was synthesized by cyclizing thiosemicarbazide (TSC) with the carboxyl group of the intermediate in the presence of phosphorus oxychloride (POCl3) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques . For instance, the reaction of the compound with ethyl bromoacetate in the presence of potassium carbonate leads to the formation of ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate . This compound can then be hydrolyzed using sodium hydroxide to form another intermediate . The final compound can be synthesized by cyclizing thiosemicarbazide (TSC) with the carboxyl group of the intermediate in the presence of phosphorus oxychloride (POCl3) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques . For instance, the molecular formula, average mass, and monoisotopic mass of the compound can be determined . The compound’s NMR spectra can provide information about its chemical structure .Applications De Recherche Scientifique
Photophysical Properties and Applications The photophysical properties of similar compounds have been extensively studied for their potential applications in optoelectronic devices. Ibrahim et al. (2017) investigated the synthesis, DFT band structure calculations, optical and photoelectrical characterizations of 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC), a compound with structural similarities. This study highlighted the potential of such compounds in optoelectronic applications due to their significant photoluminescence properties and electrical characteristics, suggesting that 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid could also possess unique photophysical properties suitable for similar applications (Ibrahim, Halim, Roushdy, Farag, & El-Gohary, 2017).
Biocatalysis and Green Chemistry The compound and its derivatives are also of interest in the field of biocatalysis and green chemistry. Efficient methods for converting biomass-derived compounds into valuable chemicals are crucial for sustainable development. For instance, the enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) by specific oxidases demonstrates the potential of using biocatalysts for the synthesis of bio-based platform chemicals. This approach highlights the role of similar compounds in developing sustainable chemical processes and their importance in the bioeconomy (Dijkman, Groothuis, & Fraaije, 2014).
Orientations Futures
The future directions for research on 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid could include further exploration of its potential biological activities, such as its antimicrobial, antitumor, and antiviral activities . Additionally, the synthesis of new heterocyclic compounds derived from this compound could be another area of future research .
Propriétés
IUPAC Name |
5-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-14-6-2-9-1-3-10(7-13(9)21-14)19-8-11-4-5-12(20-11)15(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXZKICRHJNJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)
![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)
![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)
![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)
![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)
![N-({1-[(2,4-dioxoimidazolidin-1-yl)acetyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5561444.png)
![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)
![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)